molecular formula C4H8N2S4 B3051576 Ethylene bisdithiocarbamate CAS No. 34731-32-3

Ethylene bisdithiocarbamate

Cat. No.: B3051576
CAS No.: 34731-32-3
M. Wt: 212.4 g/mol
InChI Key: QRNATDQRFAUDKF-UHFFFAOYSA-N
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Description

Ethylene bisdithiocarbamate is a class of dithiocarbamate fungicides widely used in agriculture to protect crops from fungal diseases. These compounds are known for their broad-spectrum activity and effectiveness in controlling a variety of plant pathogens. This compound compounds are characterized by their ability to form stable complexes with metal ions, which enhances their fungicidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene bisdithiocarbamate compounds are typically synthesized by reacting ethylene diamine with carbon disulfide in the presence of a base, such as sodium hydroxide. The reaction proceeds as follows:

C2H4(NH2)2+2CS2+2NaOHC2H4(NCS2Na)2+2H2O\text{C}_2\text{H}_4(\text{NH}_2)_2 + 2\text{CS}_2 + 2\text{NaOH} \rightarrow \text{C}_2\text{H}_4(\text{NCS}_2\text{Na})_2 + 2\text{H}_2\text{O} C2​H4​(NH2​)2​+2CS2​+2NaOH→C2​H4​(NCS2​Na)2​+2H2​O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where ethylene diamine and carbon disulfide are continuously fed into the system. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting this compound is then purified and formulated into various fungicidal products .

Chemical Reactions Analysis

Types of Reactions: Ethylene bisdithiocarbamate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form ethylenethiourea, a degradation product.

    Substitution: The compound can react with metal salts to form metal this compound complexes, such as zinc this compound (zineb) and manganese this compound (maneb).

Common Reagents and Conditions:

    Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or atmospheric oxygen.

    Substitution: Reactions with metal salts like zinc sulfate or manganese sulfate are carried out in aqueous solutions.

Major Products Formed:

Scientific Research Applications

Ethylene bisdithiocarbamate compounds have a wide range of applications in scientific research, including:

Mechanism of Action

The fungicidal activity of ethylene bisdithiocarbamate is primarily due to its ability to inhibit metal-dependent and sulfhydryl enzyme systems in fungi. The compound forms stable complexes with metal ions, which disrupts the normal functioning of these enzymes, leading to the death of the fungal cells. Additionally, this compound can generate reactive intermediates that further enhance its fungicidal properties .

Comparison with Similar Compounds

Ethylene bisdithiocarbamate is part of a larger group of dithiocarbamate fungicides, which includes compounds such as:

    Mancozeb: A complex of manganese and zinc this compound.

    Maneb: Manganese this compound.

    Zineb: Zinc this compound.

    Thiram: Tetramethylthiuram disulfide.

Uniqueness: this compound is unique in its ability to form stable complexes with a variety of metal ions, which enhances its fungicidal properties. Compared to other dithiocarbamates, it offers a broader spectrum of activity and greater stability under different environmental conditions .

Properties

IUPAC Name

2-carbamothioylsulfanylethyl carbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2S4/c5-3(7)9-1-2-10-4(6)8/h1-2H2,(H2,5,7)(H2,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNATDQRFAUDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSC(=S)N)SC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864197
Record name Ethylene bisdithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34731-32-3
Record name Ethylene bisdithiocarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34731-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamodithioic acid, 1,2-ethanediyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034731323
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene bisdithiocarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30864197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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